1-Hydroxy-7,9-dideacetylbaccatin I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

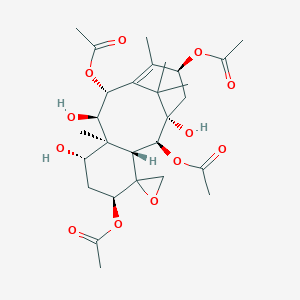

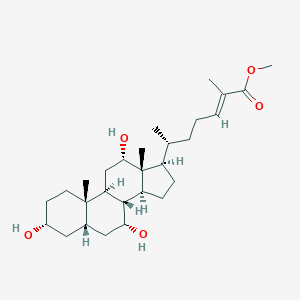

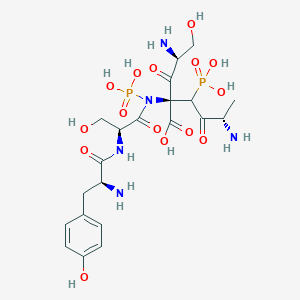

“1-Hydroxy-7,9-dideacetylbaccatin I” is a chemical compound with the molecular formula C28H40O12 . It is also known by other names such as “Hddabi” and "1-Hydroxy-7,9-dideacetyl baccatin I" . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It has a molecular weight of 568.6 g/mol . The IUPAC name of this compound is [(1’S,2’S,3’R,5’S,7’S,8’S,9’R,10’R,13’S)-2’,10’,13’-triacetyloxy-1’,7’,9’-trihydroxy-8’,12’,15’,15’-tetramethylspiro[oxirane-2,4’-tricyclo[9.3.1.03,8]pentadec-11-ene]-5’-yl] acetate .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 568.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 12 . It also has a Rotatable Bond Count of 8 .

科学的研究の応用

Anticancer Applications

1-Hydroxy-7,9-dideacetylbaccatin I serves as an intermediate for the synthesis of paclitaxel analogs, compounds with significant anticancer properties. The compound has been involved in studies related to the enzymatic conversion of related taxanes, providing insights into the production and potential modification of anticancer drugs like paclitaxel. For instance, Nocardioides luteus was found to convert 7-deoxy-10-deacetylbaccatin-III into 6-hydroxy-7-deoxy-10-deacetylbaccatin-III, a compound potentially useful for synthesizing paclitaxel analogs, with this compound being a related compound (Hanson, Kant, & Patel, 2004).

Enzymatic Activity and Regulation

The compound's structure is related to taxoids, which are known to be involved in the biosynthesis and functional expression of various enzymes. Studies have shown the conversion of taxane glycosides to 10-Deacetylbaccatin III, a precursor for taxol and its analog docetaxel, compounds which are important in cancer treatment (Jian-min, 2004). This indicates the potential involvement of this compound in similar biosynthetic pathways and its relevance in scientific research focused on enzyme-mediated synthesis and modification of therapeutic agents.

作用機序

- Beyond histones, HDACs also deacetylate non-histone proteins, influencing various cellular processes .

- This inhibition leads to altered gene expression patterns, affecting cell proliferation, differentiation, and apoptosis .

- Downstream effects include changes in gene expression, cell cycle progression, and immune responses .

- In cancer, altered gene expression may suppress oncogenes or activate tumor suppressor genes, contributing to antitumor effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

[(1'S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',10',13'-triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O12/c1-12-17(37-13(2)29)10-28(35)24(40-16(5)32)22-26(8,18(33)9-19(38-14(3)30)27(22)11-36-27)23(34)21(39-15(4)31)20(12)25(28,6)7/h17-19,21-24,33-35H,9-11H2,1-8H3/t17-,18-,19-,21+,22-,23-,24-,26+,27?,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMBBODKITXTJA-YHGXYTIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931385 |

Source

|

| Record name | 1,7,9-Trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142203-64-3 |

Source

|

| Record name | 1-Hydroxy-7,9-dideacetylbaccatin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,9-Trihydroxy-4,20-epoxytax-11-ene-2,5,10,13-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)

![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)